Cas no 62957-60-2 (2-ethoxyacetonitrile)
2-ethoxyacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- ethoxyacetonitrile
- 2-ethoxyacetonitrile
- Ethoxyacetonitrile #
- G66612
- Acetonitrile, ethoxy-
- DTXSID10212157
- WPYUCWSMVJJWFI-UHFFFAOYSA-N
- AKOS000173702
- Z295205412
- EN300-90502
- MFCD09934087
- 62957-60-2
- Aethoxyacetonitril
-
- MDL: MFCD09934087
- Inchi: 1S/C4H7NO/c1-2-6-4-3-5/h2,4H2,1H3
- InChI Key: WPYUCWSMVJJWFI-UHFFFAOYSA-N
- SMILES: CCOCC#N
Computed Properties
- Exact Mass: 85.05281
- Monoisotopic Mass: 85.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 61.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 33Ų
Experimental Properties
- Density: 0.902
- Boiling Point: 130.4°C at 760 mmHg
- Flash Point: 46.2°C
- Refractive Index: 1.387
- PSA: 33.02
2-ethoxyacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-90502-0.05g |
2-ethoxyacetonitrile |
62957-60-2 | 95.0% | 0.05g |
$60.0 | 2025-03-21 | |
| Enamine | EN300-90502-0.1g |
2-ethoxyacetonitrile |
62957-60-2 | 95.0% | 0.1g |
$89.0 | 2025-03-21 | |
| Enamine | EN300-90502-0.25g |
2-ethoxyacetonitrile |
62957-60-2 | 95.0% | 0.25g |
$127.0 | 2025-03-21 | |
| Enamine | EN300-90502-0.5g |
2-ethoxyacetonitrile |
62957-60-2 | 95.0% | 0.5g |
$199.0 | 2025-03-21 | |
| Enamine | EN300-90502-1.0g |
2-ethoxyacetonitrile |
62957-60-2 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-90502-2.5g |
2-ethoxyacetonitrile |
62957-60-2 | 95.0% | 2.5g |
$496.0 | 2025-03-21 | |
| Enamine | EN300-90502-5.0g |
2-ethoxyacetonitrile |
62957-60-2 | 95.0% | 5.0g |
$895.0 | 2025-03-21 | |
| Enamine | EN300-90502-10.0g |
2-ethoxyacetonitrile |
62957-60-2 | 95.0% | 10.0g |
$1693.0 | 2025-03-21 | |
| Enamine | EN300-90502-1g |
2-ethoxyacetonitrile |
62957-60-2 | 95% | 1g |
$728.0 | 2023-09-01 | |
| Enamine | EN300-90502-5g |
2-ethoxyacetonitrile |
62957-60-2 | 95% | 5g |
$2110.0 | 2023-09-01 |
2-ethoxyacetonitrile Suppliers
2-ethoxyacetonitrile Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-ethoxyacetonitrile
Research Briefing on 2-Ethoxyacetonitrile (CAS: 62957-60-2): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
2-Ethoxyacetonitrile (CAS: 62957-60-2) is a versatile chemical compound with significant applications in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics and agrochemicals. This briefing provides an overview of the latest research findings, focusing on the compound's synthesis, reactivity, and potential applications in drug discovery and development.
One of the most notable advancements in the use of 2-ethoxyacetonitrile is its incorporation into multicomponent reactions (MCRs) for the efficient construction of heterocyclic scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of pyrazole derivatives, which exhibit promising antimicrobial and anti-inflammatory activities. The study reported a high-yield, one-pot synthesis method utilizing 2-ethoxyacetonitrile as a key building block, underscoring its importance in streamlining drug discovery processes.
In addition to its synthetic applications, 2-ethoxyacetonitrile has been investigated for its potential as a solvent and reagent in biocatalysis. A recent ACS Catalysis paper (2024) explored its use in enzyme-mediated transformations, revealing its compatibility with a range of biocatalysts, including lipases and transaminases. This finding opens new avenues for green chemistry approaches in pharmaceutical manufacturing, aligning with the industry's growing emphasis on sustainability.
Further research has delved into the mechanistic aspects of 2-ethoxyacetonitrile's reactivity. Quantum chemical calculations and experimental studies have elucidated its nucleophilic properties, which are critical for designing novel reaction pathways. For instance, a 2023 Organic Letters publication detailed its role in palladium-catalyzed C–H activation reactions, enabling the efficient functionalization of complex molecular architectures. These insights are particularly valuable for medicinal chemists aiming to optimize lead compounds.
The safety and toxicological profile of 2-ethoxyacetonitrile have also been a focus of recent investigations. A 2024 study in Chemical Research in Toxicology assessed its acute and subchronic toxicity in preclinical models, providing essential data for risk assessment in industrial and laboratory settings. The results indicated moderate toxicity, emphasizing the need for proper handling and disposal protocols to ensure workplace safety.
Looking ahead, the potential of 2-ethoxyacetonitrile in emerging fields such as PROTAC (Proteolysis Targeting Chimeras) technology and targeted protein degradation is being explored. Preliminary data from a 2024 Nature Chemical Biology study suggest its utility in the design of bifunctional molecules that selectively degrade disease-causing proteins, offering a promising strategy for tackling previously undruggable targets.
In conclusion, 2-ethoxyacetonitrile (CAS: 62957-60-2) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from synthetic chemistry to biocatalysis and drug discovery, underscore its importance as a tool for advancing scientific and therapeutic innovation. Future research will likely uncover additional roles for this compound, further solidifying its place in the toolkit of modern chemists and biologists.
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